molecular formula C8H6Cl3NO3 B8678689 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol CAS No. 54619-63-5

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Cat. No. B8678689
CAS RN: 54619-63-5
M. Wt: 270.5 g/mol
InChI Key: QTPMEWPNYWDGID-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H6Cl3NO3 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54619-63-5

Product Name

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Molecular Formula

C8H6Cl3NO3

Molecular Weight

270.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H6Cl3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H

InChI Key

QTPMEWPNYWDGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (80 g, 0.53 mol) and chloroform (95 ml, 1.17 mol) in 320 ml of N-methylpyrrolidinone cooled to -10° C. under nitrogen was added dropwise a solution of potassium hydroxide (24 g, 0.43 mol) in 80 ml of methanol over a 40 minute period. The deep purple reaction mixture was aged for 4 hours at -5° C. before quenching into 640 ml of lN HCl and 500 ml of methylene chloride cooled to 0° C. The quench mixture was stirred and cooled for an additional 0.5 hour and then brought to ambient temperature. The methylene chloride layer was separated and washed twice with 720 ml of water, 720 ml of 10% sodium bisulfite, and again with 720 ml of water. After treatment with 9.0 g of Darco G-60 charcoal for 1 hour and filtration through Super-Cel, the organic layer was washed with 450 ml of aqueous 5% sodium bicarbonate solution and then 720 ml of water, with 65 ml of saturated salt solution added. The resulting methylene chloride solution contained 140.2 g (98.4% yield) of TMBA.
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80 g
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95 mL
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320 mL
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solvent
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24 g
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80 mL
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Yield
98.4%

Synthesis routes and methods II

Procedure details

Several articles have described the condensation of substituted benzaldehyde derivatives with chloroform in the presence of various bases to produce the corresponding α-(trichloromethyl)benzyl alcohols. In the case of nitrosubstituted benzaldehydes, only Cannizzaro reaction products are obtained when powdered potassium hydroxide is used as the base without solvent. Phase transfer conditions produce a mixture of nitrobenzoic acid, nitrobenzyl alcohol, and trichloromethylnitrobenzyl alcohol. Potassium t-butoxide in liquid ammonia at -75° C. has been reported to effect the desired condensation to form trichloromethyl-3-nitrobenzyl alcohol in 72% yield (Ya. G. Bal'on, V. E. Paranyuk, and M. D. Shul'man, Zh. Obsch. Khim., 44, 2633 (1974)). Under the same conditions potassium hydroxide or calcium oxide in dimethyl sulfoxide gives 5-10% lower yields. The generation of trichloromethide anion in solution from the decomposition of trichloroacetic acid in dimethyl sulfoxide has been used to prepare trichloromethyl-4-nitrobenzyl alcohol in 60% yield (P. J. Atkins et al., J. Chem. Soc., Chem. Comm., 1983, pp. 283-4).
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nitrosubstituted benzaldehydes
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nitrobenzyl alcohol
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trichloromethylnitrobenzyl alcohol
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Synthesis routes and methods III

Procedure details

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